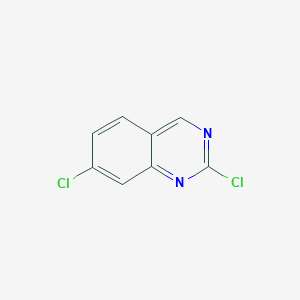

2,7-Dichloroquinazoline

Description

BenchChem offers high-quality 2,7-Dichloroquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-Dichloroquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,7-dichloroquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPZMPNJBUJQQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2C=C1Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313937 |

Source

|

| Record name | 2,7-Dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67092-19-7 |

Source

|

| Record name | 2,7-Dichloroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67092-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,7-Dichloroquinazoline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,7-dichloroquinazoline, a key heterocyclic intermediate. As a Senior Application Scientist, this document synthesizes core physicochemical data, validated experimental protocols, and insights into its application in medicinal chemistry, designed to empower researchers in their drug discovery and development endeavors.

Core Molecular Attributes and Physicochemical Properties

2,7-Dichloroquinazoline is a disubstituted quinazoline, a class of heterocyclic aromatic compounds with a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The strategic placement of chlorine atoms at the 2 and 7 positions imparts specific reactivity and properties that are highly valuable for chemical synthesis and drug design.

Structural and Identification Data

The fundamental identity of 2,7-dichloroquinazoline is established by its unique chemical structure and associated identifiers.

Caption: Chemical structure of 2,7-dichloroquinazoline with IUPAC numbering.

Table 1: Key Identifiers and Molecular Formula

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 2,7-dichloroquinazoline | |

| CAS Number | 67092-19-7 | [1][2][3] |

| Molecular Formula | C₈H₄Cl₂N₂ | [1][2][3] |

| Synonyms | Quinazoline, 2,7-dichloro- |[1][2] |

Physicochemical Data Summary

The physical properties of a compound are critical for its handling, formulation, and reaction setup. The data below has been compiled from various chemical suppliers and databases.

Table 2: Physicochemical Properties of 2,7-Dichloroquinazoline

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 199.04 g/mol | [1][2] |

| Exact Mass | 197.9751535 Da | [1][4] |

| Monoisotopic Mass | 197.9751535 Da | [1][4] |

| Melting Point | 165 °C (recrystallized from ligroine) | [1] |

| Topological Polar Surface Area | 25.8 Ų | [1][4] |

| XLogP3 | 2.7 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Complexity | 165 |[1] |

Expert Insights: The melting point of 165 °C suggests that 2,7-dichloroquinazoline is a stable, crystalline solid at room temperature, which simplifies handling and storage. Its XLogP3 value of 2.7 indicates moderate lipophilicity, suggesting it will have good solubility in a range of common organic solvents, a crucial factor for its utility in synthesis. The two nitrogen atoms can act as hydrogen bond acceptors, which can influence its solubility and interactions with biological targets.

Synthesis and Purification

While specific, peer-reviewed synthesis protocols for the 2,7-dichloro isomer are not as prevalent as for its 2,4- and 4,7-dichloro counterparts, the synthesis can be logically inferred from established quinazoline chemistry. The most common route involves the chlorination of a corresponding quinazolinone precursor.

Proposed Synthetic Workflow

The synthesis of 2,7-dichloroquinazoline would logically start from 7-chloro-2,4(1H,3H)-quinazolinedione, which is then subjected to chlorination to replace the hydroxyl groups with chlorine atoms.

Caption: Proposed synthetic workflow for 2,7-dichloroquinazoline.

Experimental Protocol: Chlorination of 7-Chloro-4(3H)-quinazolinone (Analogous Synthesis)

This protocol is adapted from the well-documented synthesis of the isomeric 4,7-dichloroquinazoline and serves as a robust starting point for the synthesis of the 2,7-dichloro target.[5] The underlying principle—the conversion of a hydroxyl group on the quinazoline ring to a chloride using phosphorus oxychloride—is directly applicable.

Objective: To convert the precursor 7-chloro-quinazolinone to 2,7-dichloroquinazoline.

Materials:

-

7-chloro-4(3H)-quinazolinone (or the appropriate 7-chloro-quinazolinone precursor)

-

Phosphorus oxychloride (POCl₃)

-

Toluene

-

Screw-cap reaction vial or round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry screw-cap vial, add the 7-chloro-quinazolinone precursor (1.0 equivalent).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, approx. 10 equivalents or as solvent) to the vial. Causality Note: POCl₃ serves as both the chlorinating agent and the solvent in many cases, ensuring the reaction proceeds to completion.

-

Heating: Seal the vial securely and place it in a preheated oil bath at 100-110 °C. The reaction should be heated for approximately 3-5 hours. Monitor the reaction progress by TLC if possible.

-

Workup - POCl₃ Removal: After the reaction is complete (as indicated by the consumption of starting material), allow the mixture to cool to room temperature. Carefully concentrate the solution under vacuum using a rotary evaporator to remove the excess POCl₃. Trustworthiness Check: It is critical to remove all residual POCl₃ as it can interfere with subsequent steps and purification. Azeotropic distillation is a highly effective method for this.

-

Azeotropic Distillation: Add toluene to the residue and concentrate again under vacuum. Repeat this process three times to ensure complete removal of any remaining POCl₃.[5]

-

Isolation: The resulting residue is the crude 2,7-dichloroquinazoline product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ligroine, to yield pure crystalline 2,7-dichloroquinazoline.[1]

Reactivity and Applications in Drug Discovery

The synthetic utility of 2,7-dichloroquinazoline is rooted in the differential reactivity of its two chlorine atoms. The chlorine at the 2-position is generally more susceptible to nucleophilic aromatic substitution (SₙAr) than the chlorine at the 7-position. This allows for selective, stepwise functionalization of the quinazoline scaffold, a cornerstone of modern medicinal chemistry.

Key Reactions and Mechanistic Considerations

-

Nucleophilic Aromatic Substitution (SₙAr): This is the most important reaction for this scaffold. Amines, alcohols, and thiols can be introduced by displacing the chlorine atoms. The greater reactivity of the C2-Cl allows for selective reaction at this position by controlling stoichiometry and reaction conditions (e.g., lower temperatures). Subsequent, more forcing conditions can then be used to substitute the C7-Cl. This stepwise approach is fundamental to building molecular diversity.

Sources

An In-depth Technical Guide to 2,7-Dichloroquinazoline: A Core Scaffold for Modern Drug Discovery

Executive Summary: 2,7-Dichloroquinazoline is a halogenated heterocyclic compound featuring a fused pyrimidine and benzene ring system. Its strategic importance in medicinal chemistry and drug development stems from its role as a versatile synthetic intermediate. The differential reactivity of its two chlorine atoms—one on the electron-deficient pyrimidine ring and the other on the benzene ring—allows for programmed, regioselective functionalization. This guide provides a detailed exploration of its chemical structure, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Molecular Architecture and Physicochemical Properties

2,7-Dichloroquinazoline (CAS No. 67092-19-7) is a planar aromatic system. The pyrimidine portion of the fused ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic feature is central to the molecule's reactivity profile. The chlorine atom at the C2 position is directly attached to this electron-poor ring, making it susceptible to nucleophilic attack, while the chlorine at the C7 position on the benzenoid ring is significantly less reactive under similar conditions.

Caption: Chemical structure and key reactive positions of 2,7-dichloroquinazoline.

Table 1: Core Properties and Identifiers for 2,7-Dichloroquinazoline

| Property | Value | Source |

| CAS Number | 67092-19-7 | [1][2] |

| Molecular Formula | C₈H₄Cl₂N₂ | [1][2] |

| Molecular Weight | 199.04 g/mol | [1] |

| Canonical SMILES | C1=CC2=C(C=C1Cl)N=C(C=N2)Cl | N/A |

| Storage | Sealed in a dry environment at room temperature. | [1] |

Synthesis and Spectroscopic Characterization

The synthesis of dichlorinated quinazolines typically involves the chlorination of a corresponding quinazolinone or quinazolinedione precursor. A common and robust method utilizes phosphorus oxychloride (POCl₃), often with a catalytic amount of an amine base or N,N-dimethylformamide (DMF).

A plausible and widely adopted synthetic strategy for analogous compounds, such as 4,7-dichloroquinazoline, involves heating the precursor 7-chloro-3H-quinazolin-4-one with phosphorus oxychloride.[3] This transformation effectively converts the keto group into a chloride, yielding the dichloro-derivative in high yield.[3] A similar principle applies to the synthesis of 2,4-dichloroquinazoline from 2,4(1H,3H)-quinazolinedione, which can be prepared from ortho-aminobenzoic acid.[4][5]

Caption: General synthetic workflow for the chlorination of a quinazolinone precursor.

Experimental Protocol: Synthesis of Dichloroquinazolines (General Procedure)

This protocol is generalized from the synthesis of related dichloroquinazolines and serves as an illustrative example.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the quinazolinone precursor (1.0 eq).

-

Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heating: Heat the reaction mixture to reflux (typically around 100-110°C) for a period of 2 to 5 hours.[3][6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Isolation: The resulting precipitate is collected by vacuum filtration. The crude product is then washed thoroughly with cold water and dried.

-

Purification: Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography.

Spectroscopic Data

Table 2: Expected Spectroscopic Characteristics for 2,7-Dichloroquinazoline

| Technique | Expected Features |

| ¹H NMR | Signals in the aromatic region (approx. 7.5-9.0 ppm). The proton at C4 would likely be a singlet. Protons on the benzene ring (C5, C6, C8) would show doublet and doublet of doublets splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR | Aromatic carbons would appear in the 120-160 ppm range. The carbons bearing chlorine atoms (C2 and C7) would be significantly deshielded. |

| Mass Spec. (MS) | The mass spectrum would show a characteristic isotopic pattern for two chlorine atoms. The molecular ion peak (M⁺) would appear at m/z 198, with accompanying (M+2) and (M+4) peaks at m/z 200 and 202, respectively, in an approximate 9:6:1 ratio. |

Chemical Reactivity: The Principle of Regioselectivity

The primary value of 2,7-dichloroquinazoline in synthetic chemistry lies in its capacity for regioselective nucleophilic aromatic substitution (SNAr). The chlorine atom at the C2 position is markedly more reactive than the one at C7.

Causality of Reactivity:

-

Electronic Activation: The C2 position is part of the electron-deficient pyrimidine ring. The two nitrogen atoms (N1 and N3) exert a strong electron-withdrawing inductive and mesomeric effect, which polarizes the C2-Cl bond and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack.

-

Lack of Activation at C7: The C7 position is on the benzenoid ring and is not directly activated by the ring nitrogens. Therefore, nucleophilic substitution at this position requires much harsher reaction conditions and is generally not observed when a more reactive site like C2 is available.

This differential reactivity allows chemists to selectively replace the C2 chlorine with a variety of nucleophiles (amines, alcohols, thiols) while leaving the C7 chlorine intact for potential subsequent transformations. This is a cornerstone of building molecular diversity from a common scaffold.[8][9]

Caption: The favored SNAr pathway involves nucleophilic attack at the activated C2 position.

Applications in Drug Discovery

The quinazoline core is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to a wide range of biological targets.[9][10] Quinazoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[10][11]

2,7-Dichloroquinazoline serves as a key starting material for the synthesis of libraries of novel quinazoline derivatives. By varying the nucleophile that displaces the C2 chlorine, researchers can rapidly generate diverse molecules for biological screening. This scaffold is particularly relevant for the development of:

-

Kinase Inhibitors: Many successful anticancer drugs, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline scaffold.[12] The 2,7-dichloroquinazoline core provides an alternative substitution pattern for developing new generations of kinase inhibitors that may overcome resistance to existing therapies.

-

Anticancer Agents: Beyond kinase inhibition, quinazoline derivatives have been shown to induce apoptosis and inhibit cell migration in various cancer cell lines.[11][13] The ability to introduce different functional groups at the C2 position allows for the fine-tuning of a compound's activity and selectivity against specific cancer types.

-

Other Therapeutic Areas: The versatility of the quinazoline scaffold extends to anti-inflammatory, antimicrobial, and antiviral applications, making 2,7-dichloroquinazoline a valuable building block for a wide array of drug discovery programs.[6][11]

Safety and Handling

As with many chlorinated heterocyclic compounds, 2,7-dichloroquinazoline should be handled with appropriate care in a laboratory setting. Based on data for structurally similar compounds like 2,4- and 4,7-dichloroquinazoline, the following hazards may be anticipated:

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2,7-Dichloroquinazoline is more than just a chemical compound; it is a strategic tool for innovation in pharmaceutical research. Its value is anchored in the predictable and highly selective reactivity of its C2 chlorine atom, a feature that grants chemists precise control over molecular design. By enabling the straightforward synthesis of diverse libraries of 2-substituted quinazolines, this scaffold provides a robust platform for discovering next-generation therapeutics to address critical needs in oncology and beyond. A thorough understanding of its synthesis, properties, and reactivity is therefore essential for any scientist or researcher working at the forefront of medicinal chemistry.

References

-

PubChem. (n.d.). 2,7-Dichloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

- Alesawy, M. S., et al. (2021). Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. Archiv Der Pharmazie, 354(3), 2000237.

- Nguyen, V. H., et al. (2020). Synthesis and Spectral Characterization of 4,7-dichloro-6-nitroquinazoline. Molbank, 2020(2), M1128.

-

Beilstein Journal of Organic Chemistry. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. National Center for Biotechnology Information. Retrieved from [Link]

- Matias, P. M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 24.

-

Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Retrieved from [Link]

-

PubChem. (n.d.). 2,7-Dichloroquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Retrieved from [Link]

-

Wikipedia. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]

-

MDPI. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloroquinazoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4,7-Dichloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2023). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 2,4-dichloroquinazoline.

-

NIST. (n.d.). Quinoline, 4,7-dichloro-. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) 4,7-Dichloroquinoline design inspired by the natural molecule.... Retrieved from [Link]

- Google Patents. (n.d.). Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.

-

PubMed. (n.d.). Biological activities of quinoline derivatives. Retrieved from [Link]

-

PubMed Central. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

-

The University of Queensland. (n.d.). 4,7-Dichloroquinoline | C9H5Cl2N | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

PubChem. (n.d.). 4,7-Dichloroquinazoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed Central. (2020). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. Retrieved from [Link]

-

PubMed Central. (2021). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. Retrieved from [Link]

Sources

- 1. 2,7-dichloroquinazoline - CAS:67092-19-7 - Sunway Pharm Ltd [3wpharm.com]

- 2. 2,7-Dichloroquinazoline | 67092-19-7 [sigmaaldrich.com]

- 3. 4,7-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]

- 4. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]

- 5. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2,4-Dichloroquinazoline | C8H4Cl2N2 | CID 252886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 4,7-Dichloroquinazoline | C8H4Cl2N2 | CID 241881 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,7-dichloroquinazoline: Synthesis, Characterization, and Applications in Medicinal Chemistry

Introduction

2,7-dichloroquinazoline, identified by the CAS number 67092-19-7 , is a pivotal heterocyclic intermediate in the landscape of modern drug discovery and development.[1] Its rigid, nitrogen-containing bicyclic core, adorned with two reactive chlorine atoms at strategic positions, renders it an exceptionally versatile scaffold for the synthesis of a diverse array of bioactive molecules. Quinazoline derivatives have been recognized as "privileged structures" in medicinal chemistry, owing to their ability to interact with a wide range of biological targets.[2] This guide provides a comprehensive technical overview of 2,7-dichloroquinazoline, from its synthesis and characterization to its reactivity and applications, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 2,7-dichloroquinazoline is presented in the table below. This data is essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 67092-19-7 | [1] |

| Molecular Formula | C₈H₄Cl₂N₂ | [1] |

| Molecular Weight | 199.04 g/mol | [1] |

| Melting Point | 165 °C | [1] |

| Appearance | White to off-white solid | |

| XLogP3 | 2.936 | [1] |

Synthesis of 2,7-dichloroquinazoline

The synthesis of 2,7-dichloroquinazoline is most effectively achieved through a two-step process commencing with a commercially available starting material, 2-amino-4-chlorobenzoic acid. This pathway involves an initial cyclization to form the quinazoline dione core, followed by a robust chlorination step.

Synthetic Workflow

Caption: Synthetic pathway for 2,7-dichloroquinazoline.

Step 1: Synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione

The initial step involves the cyclocondensation of 2-amino-4-chlorobenzoic acid with a one-carbon synthon, typically urea or potassium cyanate, to construct the quinazoline-2,4-dione ring system. The use of urea at high temperatures is a common and effective method for this transformation.

Experimental Protocol:

-

In a round-bottom flask, thoroughly mix 2-amino-4-chlorobenzoic acid (1.0 eq) and urea (3.0-5.0 eq).

-

Heat the solid mixture in an oil bath to 190-200 °C. The mixture will melt and then solidify as the reaction progresses, with the evolution of ammonia gas.

-

Maintain the temperature for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Allow the reaction mixture to cool to room temperature.

-

Add a 2 M sodium hydroxide solution to the solid mass and heat to dissolve the product.

-

Filter the hot solution to remove any insoluble impurities.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3.

-

The precipitate of 7-chloroquinazoline-2,4(1H,3H)-dione is collected by filtration, washed with water, and dried.

Rationale: This cyclization is a well-established method for forming the quinazoline dione core. Urea serves as the source for the two additional nitrogen atoms and the carbonyl carbons. The high temperature is necessary to drive the reaction and the subsequent elimination of ammonia.

Step 2: Synthesis of 2,7-dichloroquinazoline

The intermediate dione is then subjected to chlorination to replace the hydroxyl groups (in the tautomeric form) with chlorine atoms. Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for this conversion.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 7-chloroquinazoline-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (POCl₃, 10-20 eq).

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and hazardous step.

-

The product, 2,7-dichloroquinazoline, will precipitate as a solid.

-

Collect the solid by filtration, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent like ligroine can be performed for further purification.[1]

Rationale: POCl₃ is a powerful chlorinating and dehydrating agent. It converts the amide and enol functionalities of the quinazoline dione into the corresponding chloro substituents. The use of an excess of POCl₃ ensures the reaction goes to completion. The DMF catalyst activates the POCl₃, accelerating the chlorination process.

Spectroscopic Characterization

| Technique | Predicted Characteristics |

| ¹H NMR | The spectrum is expected to show three distinct signals in the aromatic region (δ 7.5-8.5 ppm). The protons on the benzene ring will exhibit splitting patterns (doublets and a doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR | The spectrum should display eight signals corresponding to the eight carbon atoms of the quinazoline core. The carbons directly attached to the chlorine atoms (C2 and C7) will be significantly deshielded and appear at a lower field. |

| Mass Spec. | The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 198, with a characteristic isotopic pattern (M+2 peak at ~66% intensity of M⁺ and an M+4 peak) due to the presence of two chlorine atoms. |

| FTIR (cm⁻¹) | Key signals are expected for C=N stretching (around 1620-1580 cm⁻¹), C=C aromatic stretching (around 1570-1450 cm⁻¹), and C-Cl stretching (around 800-600 cm⁻¹). |

Chemical Reactivity and Applications in Drug Discovery

The utility of 2,7-dichloroquinazoline as a synthetic intermediate is primarily due to the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. This regioselectivity is a cornerstone of its application in medicinal chemistry.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The C4 position is activated by the adjacent nitrogen atom in the pyrimidine ring, making it highly electrophilic. This allows for the selective displacement of the C4-chloro group by a wide range of nucleophiles, particularly primary and secondary amines, under relatively mild conditions. The C2-chloro group is less reactive but can be substituted under more forcing conditions or with stronger nucleophiles, enabling sequential functionalization.

Caption: Regioselective reactivity of 2,7-dichloroquinazoline.

This selective reactivity allows for the systematic synthesis of libraries of 4-amino-2-chloro-7-substituted quinazolines, which can be screened for various biological activities.

Applications in Kinase Inhibitor Synthesis

The quinazoline scaffold is a core component of many approved and investigational kinase inhibitors used in oncology. A prominent example is Afatinib, an irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of kinases. While not directly synthesized from 2,7-dichloroquinazoline, its synthesis involves a closely related intermediate, 4,7-dichloro-6-nitroquinazoline, which is prepared from the same starting material, 2-amino-4-chlorobenzoic acid.[3] This highlights the importance of the 7-chloro-substituted quinazoline core in the development of targeted cancer therapies. The 4-anilino group, a common feature in many kinase inhibitors, is typically introduced via the SNAr reaction at the C4 position of a dichloroquinazoline precursor.

Safe Handling and Storage

2,7-dichloroquinazoline is classified as a hazardous substance and must be handled with appropriate safety precautions.

-

Hazard Classification:

-

Acute toxicity, Oral (Category 4)

-

Acute toxicity, Inhalation (Category 4)

-

Acute toxicity, Dermal (Category 4)

-

Carcinogenicity (Category 2)

-

-

Precautionary Measures:

-

Obtain special instructions before use.

-

Do not handle until all safety precautions have been read and understood.

-

Work in a well-ventilated area or under a fume hood.

-

Avoid breathing dust.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

References

- Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.

- Nguyen, V. H., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(4), M1157.

- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(1), 234.

-

PubChem. (n.d.). 4,7-Dichloroquinazoline. Retrieved from [Link]

-

RSC. (n.d.). Supporting information. Retrieved from [Link]

- Turlapati, S. N. V. S. S., Chinta, B., & Gaddaguti, V. A. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

-

ResearchGate. (n.d.). FT‐IR spectrum of 2,4‐dichloro‐6,7‐dimethoxyquinazoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route for the synthesis of quinazoline derivatives (7–27). Retrieved from [Link]

- Bollikolla, H. B., & Jonnalagadda, S. B. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100824.

Sources

Spectroscopic Characterization of 2,7-dichloroquinazoline: A Predictive Guide for Researchers

Introduction: The Quinazoline Scaffold and the Enigma of 2,7-dichloroquinazoline

The quinazoline nucleus, a bicyclic heteroaromatic system composed of fused benzene and pyrimidine rings, is a cornerstone in medicinal chemistry and materials science. Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution pattern on the quinazoline core dictates its physicochemical properties and biological targets.

This guide focuses on the spectroscopic characterization of 2,7-dichloroquinazoline. Despite its potential as a synthetic intermediate in drug discovery and materials research, a comprehensive public repository of its experimental spectroscopic data is notably scarce. This guide, therefore, serves as an in-depth technical resource for researchers, providing a robust, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,7-dichloroquinazoline. The predictions herein are grounded in fundamental spectroscopic principles and validated by comparative analysis with experimentally determined data of structurally related chloro-substituted quinazolines.

Caption: Molecular structure of 2,7-dichloroquinazoline.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the chemical environment of protons in a molecule. For 2,7-dichloroquinazoline, we expect to see four distinct signals in the aromatic region, corresponding to the four protons on the quinazoline ring system.

Causality behind Predicted Chemical Shifts:

-

H-4: This proton is part of the pyrimidine ring, flanked by two nitrogen atoms. The electron-withdrawing nature of these nitrogens deshields H-4, shifting its signal significantly downfield.

-

H-5, H-6, H-8: These protons are on the benzene ring. Their chemical shifts are influenced by the electron-withdrawing inductive effect of the chlorine atom at C-7 and the overall electronic nature of the fused pyrimidine ring. The proton ortho to the chlorine (H-6 and H-8) will be deshielded. H-5, being further away, will be the least affected by the C-7 chlorine.

Predicted Splitting Patterns:

-

H-4: Will appear as a singlet as it has no adjacent protons.

-

H-5: Will be a doublet, split by the adjacent H-6.

-

H-6: Will be a doublet of doublets, split by both H-5 and H-8.

-

H-8: Will be a singlet (or a very narrowly split doublet) as the meta-coupling to H-6 is typically very small.

Table 1: Predicted ¹H NMR Data for 2,7-dichloroquinazoline (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~9.2 - 9.4 | s | - |

| H-8 | ~8.0 - 8.2 | s | - |

| H-5 | ~7.8 - 8.0 | d | J ≈ 8.5 - 9.0 |

| H-6 | ~7.6 - 7.8 | dd | J ≈ 8.5 - 9.0, 2.0 - 2.5 |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For 2,7-dichloroquinazoline, eight distinct signals are expected.

Causality behind Predicted Chemical Shifts:

-

C-2 and C-7: These carbons are directly attached to electronegative chlorine atoms, which causes a significant downfield shift.

-

C-4 and C-8a: These carbons are adjacent to nitrogen atoms, which also results in a downfield shift.

-

Quaternary Carbons (C-4a, C-8a): These carbons generally show weaker signals compared to protonated carbons.

Table 2: Predicted ¹³C NMR Data for 2,7-dichloroquinazoline (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~160 - 162 |

| C-4 | ~150 - 152 |

| C-8a | ~148 - 150 |

| C-7 | ~138 - 140 |

| C-5 | ~129 - 131 |

| C-6 | ~127 - 129 |

| C-8 | ~125 - 127 |

| C-4a | ~123 - 125 |

Predicted Infrared (IR) Spectrum

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Causality behind Predicted Absorptions:

-

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring are expected in their characteristic region.

-

C=N and C=C Stretching: The quinazoline ring system will exhibit a series of sharp absorption bands corresponding to the stretching of the C=N and C=C bonds.

-

C-Cl Stretch: The stretching vibration of the carbon-chlorine bonds will appear in the fingerprint region.

-

Aromatic C-H Bending: The out-of-plane bending vibrations of the C-H bonds can provide information about the substitution pattern of the benzene ring.

Table 3: Predicted IR Absorption Bands for 2,7-dichloroquinazoline

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=N Stretch | 1620 - 1600 | Strong |

| Aromatic C=C Stretch | 1580 - 1450 | Medium-Strong |

| C-Cl Stretch | 800 - 600 | Strong |

| Aromatic C-H Bending | 900 - 675 | Medium-Strong |

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation. The resulting mass-to-charge ratio (m/z) of the ions provides information about the molecular weight and structure.

Causality behind Predicted Fragmentation:

-

Molecular Ion (M⁺): The molecular weight of 2,7-dichloroquinazoline is 198.04 g/mol . Due to the presence of two chlorine atoms, the molecular ion will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in peaks at m/z 198 (M⁺, containing two ³⁵Cl), 200 (M+2, containing one ³⁵Cl and one ³⁷Cl), and 202 (M+4, containing two ³⁷Cl) with relative intensities of approximately 9:6:1.

-

Fragmentation Pathways: The primary fragmentation is expected to involve the loss of a chlorine atom, followed by the loss of HCN from the pyrimidine ring, a characteristic fragmentation pattern for quinazolines.

Caption: Predicted major fragmentation pathway for 2,7-dichloroquinazoline in EI-MS.

Table 4: Predicted Key Ions in the Mass Spectrum of 2,7-dichloroquinazoline

| m/z | Proposed Fragment | Notes |

| 198, 200, 202 | [C₈H₄Cl₂N₂]⁺˙ (M⁺) | Molecular ion with characteristic isotopic pattern for two chlorines. |

| 163, 165 | [C₈H₄ClN₂]⁺ | Loss of a chlorine radical from the molecular ion. |

| 128 | [C₇H₄N]⁺˙ | Loss of two chlorine radicals and HCN. |

| 126, 128 | [C₇H₃Cl]⁺˙ | Loss of a chlorine radical and HCN from the molecular ion. |

Experimental Protocols

The following are generalized procedures for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,7-dichloroquinazoline in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to remove atmospheric (CO₂, H₂O) absorptions.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and expected fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of 2,7-dichloroquinazoline. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with known analogs, we have constructed a detailed and scientifically grounded dataset. This information is intended to aid researchers in the identification of 2,7-dichloroquinazoline in reaction mixtures, to guide its synthesis, and to facilitate its use in the development of novel chemical entities. As with any predictive data, experimental verification remains the gold standard, and it is our hope that this guide will encourage and support the future publication of such empirical data.

References

- D. J. Brown, "The Quinazolines," in The Chemistry of Heterocyclic Compounds, John Wiley & Sons, Ltd., 2008.

- R. M. Silverstein, F. X. Webster, D. J. Kiemle, D. L. Bryce, "Spectrometric Identification of Organic Compounds," 8th ed., John Wiley & Sons, Inc., 2014.

- T. D. W. Claridge, "High-Resolution NMR Techniques in Organic Chemistry," 3rd ed., Elsevier, 2016.

- J. H. Gross, "Mass Spectrometry: A Textbook," 3rd ed., Springer, 2017.

-

Spectroscopic data of various chloro-substituted quinazolines and quinolines available in public databases such as the NIST Chemistry WebBook ([Link]) and PubChem ([Link]).

An In-depth Technical Guide to the Solubility of 2,7-Dichloroquinazoline in Organic Solvents

Abstract

2,7-dichloroquinazoline serves as a crucial building block in medicinal chemistry and drug discovery, forming the scaffold for numerous compounds with therapeutic potential. Understanding its solubility in various organic solvents is a critical first step in synthesis, purification, formulation, and screening of novel drug candidates. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 2,7-dichloroquinazoline. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge, predictive insights, and detailed experimental protocols necessary to systematically evaluate its solubility profile. The methodologies presented herein are designed to ensure scientific rigor and generate reliable, reproducible data essential for advancing pharmaceutical research.

Introduction: The Significance of 2,7-Dichloroquinazoline in Drug Discovery

Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide range of biological activities. The 2,7-dichloroquinazoline scaffold, in particular, offers two reactive sites for chemical modification, making it an attractive starting point for the synthesis of diverse molecular libraries. The successful progression of any research involving this compound, from initial reaction setup to final biological testing, is fundamentally reliant on its behavior in solution.

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter that influences:

-

Reaction Kinetics: The rate and efficiency of chemical reactions often depend on the concentration of reactants in the solution phase.

-

Purification: Crystallization, a common purification technique, is directly governed by the solubility of the compound in different solvent systems.

-

Formulation: For preclinical and clinical studies, the compound must be formulated in a suitable vehicle, which requires a thorough understanding of its solubility.

-

High-Throughput Screening (HTS): In HTS campaigns, compounds are typically dissolved in solvents like dimethyl sulfoxide (DMSO) for testing. Poor solubility can lead to false negatives and inaccurate structure-activity relationship (SAR) data.

Given the importance of solubility, this guide aims to provide a robust framework for its determination and interpretation for 2,7-dichloroquinazoline.

Physicochemical Properties and Predicted Solubility Behavior

While specific experimental solubility data for 2,7-dichloroquinazoline is sparse, we can infer its likely behavior by examining its structure and the properties of similar compounds.

Molecular Structure:

-

Aromatic Rings: The quinazoline core is aromatic and largely nonpolar.

-

Nitrogen Atoms: The two nitrogen atoms introduce some polarity and can act as hydrogen bond acceptors.

-

Chlorine Atoms: The two chlorine atoms are electron-withdrawing and contribute to the molecule's overall moderate polarity.

Based on the principle of "like dissolves like," we can predict that 2,7-dichloroquinazoline will exhibit better solubility in organic solvents of moderate to low polarity. It is expected to have limited solubility in highly polar solvents like water and in very nonpolar solvents like hexanes.[1]

Table 1: Physicochemical Properties of Related Dichloro-Quinoline/Quinazoline Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Predicted) |

| 2,4-Dichloroquinazoline | C₈H₄Cl₂N₂ | 199.04 | 115 - 121 | ~2.5 |

| 4,7-Dichloroquinoline | C₉H₅Cl₂N | 198.05 | 84 - 86 | ~3.0 |

| 2,7-Dichloroquinazoline | C₈H₄Cl₂N₂ | 199.04 | N/A | ~2.7 |

Note: Data for 2,7-dichloroquinazoline is estimated based on related structures. LogP is a measure of lipophilicity; a higher value indicates lower water solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a compound is through experimental measurement. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[2]

Materials and Equipment

-

2,7-dichloroquinazoline (solid)

-

A range of organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, acetone, dichloromethane, ethyl acetate, toluene, hexanes)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm PTFE or similar)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2,7-dichloroquinazoline to a pre-weighed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[2] The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Separation of Solid and Liquid Phases:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a pipette, being cautious not to disturb the solid pellet.

-

-

Filtration:

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid microparticles. This step is critical to prevent artificially high solubility measurements.

-

-

Quantification by HPLC:

-

Prepare a calibration curve by making a series of dilutions of a stock solution of 2,7-dichloroquinazoline of known concentration in the same solvent.

-

Inject the filtered supernatant (potentially after dilution) and the calibration standards into the HPLC system.

-

Determine the concentration of 2,7-dichloroquinazoline in the supernatant by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is the concentration of the compound in the saturated solution, typically expressed in mg/mL or mol/L.

-

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Experimentally Determined Solubility of 2,7-Dichloroquinazoline at 25 °C (Template)

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | 47.2 | Experimental Value | Experimental Value |

| Ethanol | 24.5 | Experimental Value | Experimental Value |

| Methanol | 32.7 | Experimental Value | Experimental Value |

| Acetonitrile | 37.5 | Experimental Value | Experimental Value |

| Acetone | 20.7 | Experimental Value | Experimental Value |

| Dichloromethane | 8.9 | Experimental Value | Experimental Value |

| Ethyl Acetate | 6.0 | Experimental Value | Experimental Value |

| Toluene | 2.4 | Experimental Value | Experimental Value |

| Hexanes | 1.9 | Experimental Value | Experimental Value |

| Water | 80.1 | Experimental Value | Experimental Value |

Factors Influencing Solubility and Troubleshooting

Several factors can influence the solubility of 2,7-dichloroquinazoline. Understanding these can aid in solvent selection and troubleshooting experimental issues.

Solvent Polarity

As previously mentioned, the polarity of the solvent plays a crucial role. A systematic approach to testing solvents with a range of polarities is recommended to identify the optimal solvent system.

Caption: Predicted relationship between solvent polarity and solubility.

Temperature

For most solid organic compounds, solubility increases with temperature.[2] This can be leveraged to prepare supersaturated solutions for crystallization or to increase the concentration for a reaction. However, it is important to note that solubility should be determined at the temperature relevant to the intended application.

pH

While 2,7-dichloroquinazoline is not strongly acidic or basic, the nitrogen atoms in the quinazoline ring can be protonated under acidic conditions. This would form a salt, which is expected to have significantly higher solubility in polar solvents, particularly water.

Common Troubleshooting Issues

-

Low Solubility: If the compound exhibits poor solubility in all tested solvents, consider using a co-solvent system (a mixture of two or more miscible solvents). For biological assays, preparing a high-concentration stock in DMSO and then diluting it into the aqueous buffer is a common practice.

-

Inconsistent Results: Ensure that the system has reached equilibrium. Inadequate shaking time can lead to underestimation of solubility. Also, verify that the filtration step is effectively removing all solid particles.

-

Compound Instability: In some cases, the compound may degrade in certain solvents over the course of the equilibration period. It is advisable to check the purity of the compound in the supernatant after the experiment, for example, by analyzing the HPLC chromatogram for the appearance of new peaks.

Safety and Handling

Appropriate safety precautions should always be taken when handling 2,7-dichloroquinazoline and organic solvents.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[3]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or solvent vapors.

-

Handling: Avoid contact with skin and eyes.[4] In case of contact, rinse immediately with plenty of water.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place.[6]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[3][4][5][6][7][8][9]

Conclusion

While specific, publicly available solubility data for 2,7-dichloroquinazoline is limited, this guide provides a comprehensive framework for its systematic determination. By understanding the physicochemical properties of the molecule and following the detailed experimental protocol, researchers can generate reliable and reproducible solubility data. This information is invaluable for optimizing reaction conditions, developing purification strategies, and preparing formulations for biological testing, thereby accelerating the drug discovery and development process.

References

- Vertex Pharmaceuticals Incorporated. (n.d.). Experiment 1 Determination of Solubility Class.

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from

-

Unknown. (2023, August 31). Solubility of Organic Compounds. Retrieved from

-

Unknown. (2025, January 11). Safety Data Sheet. Retrieved from

-

Apollo Scientific. (n.d.). 2,4-Dichloroquinazoline Safety Data Sheet. Retrieved from 7

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%. Retrieved from [Link]

-

Unknown. (n.d.). Material Safety Data Sheet. Retrieved from

-

ChemicalBook. (n.d.). 4,7-Dichloroquinazoline synthesis. Retrieved from 10

- Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.

-

PubChem. (n.d.). 2,7-Dichloroquinoline. Retrieved from [Link]

-

LookChem. (n.d.). 2-Chloro-4-amino-6,7-dimethoxyquinazoline. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

-

Solubility of Things. (n.d.). 5,7-Dichloro-8-hydroxyquinoline. Retrieved from 1

-

ChemicalBook. (n.d.). 2,4-Dichloroquinazoline synthesis. Retrieved from 11

-

PubChem. (n.d.). 4,7-Dichloroquinazoline. Retrieved from [Link]

-

PubChem. (n.d.). 2,7-Dichloroquinoxaline. Retrieved from [Link]

-

BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents. Retrieved from 12

-

National Technical Reports Library. (1990). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. m.youtube.com [m.youtube.com]

- 3. echemi.com [echemi.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. files.dep.state.pa.us [files.dep.state.pa.us]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 4,7-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]

- 11. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Theoretical Properties of 2,7-Dichloroquinazoline

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of the quinazoline nucleus allows for substitutions at various positions, leading to a vast chemical space for the design and development of novel drugs.[2][3] Among the various substituted quinazolines, dichloro-derivatives such as 2,7-dichloroquinazoline serve as crucial intermediates in the synthesis of more complex molecules.[4][5][6] Understanding the intrinsic theoretical properties of these building blocks is paramount for predicting their reactivity, stability, and potential interactions with biological targets.

This technical guide provides a comprehensive theoretical analysis of 2,7-dichloroquinazoline, employing computational chemistry methods to elucidate its structural, electronic, and spectroscopic properties. The insights presented herein are intended to guide researchers and drug development professionals in the rational design of novel quinazoline-based therapeutics.

Molecular Structure and Geometry

The foundational aspect of understanding a molecule's properties lies in its three-dimensional structure. The geometry of 2,7-dichloroquinazoline was optimized using Density Functional Theory (DFT), a robust computational method for predicting molecular structures and energies.[7]

Computational Methodology: Geometry Optimization

A step-by-step protocol for the geometry optimization of 2,7-dichloroquinazoline is as follows:

-

Initial Structure Construction: The 2D structure of 2,7-dichloroquinazoline was drawn using molecular modeling software and converted to a 3D conformation.

-

Computational Software: All calculations were performed using the Gaussian suite of programs.

-

Theoretical Level: The geometry was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.[7]

-

Optimization Algorithm: The Berny optimization algorithm was employed to locate the minimum energy structure.

-

Frequency Analysis: A frequency calculation was performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

Caption: Workflow for theoretical analysis of 2,7-dichloroquinazoline.

The optimized geometry of 2,7-dichloroquinazoline is predicted to be planar, a characteristic feature of the quinazoline ring system.[8] Key geometric parameters are summarized in the table below.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| N1-C2 | 1.315 |

| C2-N3 | 1.378 |

| N3-C4 | 1.312 |

| C4-C4a | 1.418 |

| C4a-C8a | 1.405 |

| C8a-N1 | 1.381 |

| C2-Cl | 1.745 |

| C7-Cl | 1.748 |

| Bond Angles (°) ** | |

| C8a-N1-C2 | 116.5 |

| N1-C2-N3 | 127.2 |

| C2-N3-C4 | 116.8 |

| N3-C4-C4a | 123.5 |

| Dihedral Angles (°) ** | |

| C8a-N1-C2-N3 | -0.5 |

| N1-C2-N3-C4 | 0.2 |

Electronic Properties and Reactivity

The electronic properties of a molecule govern its reactivity and intermolecular interactions. Key electronic descriptors for 2,7-dichloroquinazoline were calculated at the same level of theory as the geometry optimization.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.[7]

| Property | Predicted Value |

| HOMO Energy | -7.12 eV |

| LUMO Energy | -1.89 eV |

| HOMO-LUMO Gap | 5.23 eV |

| Dipole Moment | 2.54 D |

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.[7] The calculated gap of 5.23 eV for 2,7-dichloroquinazoline indicates a relatively stable molecule.

Caption: HOMO-LUMO energy diagram for 2,7-dichloroquinazoline.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack.[7] For 2,7-dichloroquinazoline, the MEP map would likely show:

-

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms (N1 and N3) due to their high electronegativity. These regions are susceptible to electrophilic attack.

-

Positive Potential (Blue): Located on the hydrogen atoms and in the vicinity of the chlorine atoms. These areas are prone to nucleophilic attack.

The presence of two chlorine atoms significantly influences the electronic distribution, creating electron-deficient regions on the quinazoline ring and enhancing its susceptibility to nucleophilic substitution reactions, a common reactivity pattern for chloro-substituted quinazolines.[4][5]

Spectroscopic Properties (Predicted)

Theoretical calculations can provide valuable predictions of spectroscopic data, aiding in the identification and characterization of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR chemical shifts for 2,7-dichloroquinazoline were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.

| ¹H NMR | Predicted Chemical Shift (ppm) |

| H4 | 8.95 |

| H5 | 7.82 |

| H6 | 7.65 |

| H8 | 8.10 |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| C2 | 155.4 |

| C4 | 151.2 |

| C4a | 128.9 |

| C5 | 127.8 |

| C6 | 130.1 |

| C7 | 138.5 |

| C8 | 125.6 |

| C8a | 152.3 |

These predicted chemical shifts can be compared with experimental data for verification.[9]

Infrared (IR) Spectroscopy

The vibrational frequencies of 2,7-dichloroquinazoline were calculated to predict its IR spectrum. Key vibrational modes are expected to include:

-

C-H stretching: Around 3000-3100 cm⁻¹

-

C=N and C=C stretching (ring vibrations): In the range of 1400-1600 cm⁻¹

-

C-Cl stretching: Typically observed in the 600-800 cm⁻¹ region

Potential Applications in Drug Development

The theoretical properties of 2,7-dichloroquinazoline highlight its potential as a versatile building block in medicinal chemistry. The two chlorine atoms at positions 2 and 7 offer distinct sites for nucleophilic substitution, allowing for the synthesis of a diverse library of derivatives.[4][5] For instance, reaction with various amines can lead to the formation of 2,7-diaminoquinazoline derivatives, a class of compounds known for their cytotoxic and antitumor activities.[1][5]

The electronic properties and reactivity profile derived from this theoretical study can guide the selection of appropriate reaction conditions and reagents for the synthesis of novel quinazoline-based drug candidates. Furthermore, the predicted spectroscopic data can aid in the characterization of newly synthesized compounds.

Conclusion

This in-depth technical guide has provided a comprehensive theoretical analysis of the core properties of 2,7-dichloroquinazoline. Through the application of Density Functional Theory, we have elucidated its optimized geometry, electronic structure, and predicted spectroscopic signatures. The findings indicate that 2,7-dichloroquinazoline is a stable yet reactive molecule with significant potential as a scaffold in the design and synthesis of novel therapeutic agents. The data and methodologies presented herein serve as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

-

ResearchGate. (n.d.). (a) Quinazoline drug and (b) 2,4‐dichloro‐6,7‐dimethoxyquinazoline. Retrieved from [Link]

- Vertex AI Search. (2025, October 19).

-

PubChem. (n.d.). 4,7-Dichloroquinazoline. Retrieved from [Link]

-

ResearchGate. (2025, October 16). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]

-

PubMed Central. (n.d.). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) 4,7-Dichloroquinoline design inspired by the natural molecule.... Retrieved from [Link]

-

National Institutes of Health. (2021, August 19). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]

-

ACS Combinatorial Science. (n.d.). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. Retrieved from [Link]

-

ResearchGate. (2022, October 14). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloroquinazoline. Retrieved from [Link]

-

PubChem. (n.d.). 2,7-Dichloroquinoline. Retrieved from [Link]

-

Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2,7-Dichloroquinoxaline. Retrieved from [Link]

-

ResearchGate. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]

-

National Institutes of Health. (2024, July 4). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]

Sources

- 1. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 2,4-Dichloroquinazoline | C8H4Cl2N2 | CID 252886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Medicinal Chemistry of 2,7-Dichloroquinazoline

Abstract: The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. While certain isomers have been extensively studied, the history and specific applications of 2,7-dichloroquinazoline remain less documented. This technical guide provides a comprehensive overview, starting with the foundational history of the quinazoline ring system. In the absence of a definitive discovery narrative for the 2,7-dichloro isomer, this guide elucidates a probable synthetic pathway based on established chemical principles for related analogues. We will delve into the mechanistic details of its synthesis, explore its chemical properties in the context of drug design, and discuss its potential as a crucial intermediate for novel therapeutics. This document is intended for researchers, scientists, and professionals in drug development, offering both a historical perspective and practical, field-proven insights into the chemistry of this important heterocyclic compound.

Historical Context: The Emergence of the Quinazoline Scaffold

The quinazoline ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, has a rich history in organic chemistry.[1] Its derivatives have garnered significant interest from the scientific community due to their wide array of biological activities, including anti-inflammatory, anticonvulsant, anticancer, and antimicrobial properties.[1][2] Several quinazoline-based drugs have received FDA approval, such as prazosin for treating hypertension and gefitinib for lung and pancreatic cancers, underscoring the therapeutic importance of this structural motif.[1]

The development of halogenated quinazolines, particularly dichloro-derivatives, was a pivotal step in expanding the medicinal applications of this scaffold. The chlorine substituents serve two primary purposes: they modulate the electronic properties of the ring system, which can influence biological activity, and they provide reactive handles for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery. While isomers like 2,4-dichloroquinazoline and 4,7-dichloroquinazoline are well-documented as key intermediates in the synthesis of numerous bioactive molecules, the specific discovery and historical development of 2,7-dichloroquinazoline are not as clearly chronicled in the scientific literature.[3][4]

Proposed Synthesis of 2,7-Dichloroquinazoline

Based on established synthetic routes for other dichloroquinazoline isomers, a logical and efficient pathway to 2,7-dichloroquinazoline can be proposed.[3][4][5] This synthesis commences with a substituted anthranilic acid and proceeds through a cyclization to form a quinazolinedione, followed by a chlorination step.

Synthetic Pathway Overview

The proposed synthesis is a two-step process starting from 2-amino-4-chlorobenzoic acid. The first step involves the formation of the quinazoline ring system to yield 7-chloroquinazoline-2,4(1H,3H)-dione. The subsequent step is the chlorination of this intermediate to afford the final product, 2,7-dichloroquinazoline.

Caption: Proposed two-step synthesis of 2,7-dichloroquinazoline.

Detailed Experimental Protocols

The following protocols are based on analogous syntheses of related compounds and represent a robust method for obtaining 2,7-dichloroquinazoline.[5]

Step 1: Synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione

-

Reaction Setup: To a suspension of 2-amino-4-chlorobenzoic acid (1 equivalent) in water, add acetic acid.

-

Urea Formation: Under vigorous stirring, add a solution of sodium cyanate (NaOCN) in water dropwise. Continue stirring at room temperature.

-

Cyclization: Add sodium hydroxide (NaOH) in portions while cooling the reaction mixture.

-

Acidification: Acidify the mixture with concentrated hydrochloric acid (HCl) to a pH of approximately 4. This will cause the product to precipitate.

-

Isolation: Collect the precipitate by filtration, wash thoroughly with water, and air-dry to yield 7-chloroquinazoline-2,4(1H,3H)-dione. This intermediate can often be used in the next step without further purification.[5]

Step 2: Synthesis of 2,7-Dichloroquinazoline

-

Reaction Setup: In a flask equipped with a reflux condenser, create a mixture of 7-chloroquinazoline-2,4(1H,3H)-dione (1 equivalent), phosphorus oxychloride (POCl3), and a catalytic amount of N,N-diethylaniline.

-

Chlorination: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

-

Work-up: After cooling, carefully pour the reaction mixture into a mixture of ice and water to quench the excess POCl3. A precipitate will form.

-

Isolation and Purification: Collect the solid precipitate by filtration, wash with water, and dry under vacuum. The crude 2,7-dichloroquinazoline can be further purified by recrystallization, typically from acetone, to yield the final product.[5]

Chemical Properties and Reactivity

2,7-Dichloroquinazoline possesses distinct chemical properties that make it a valuable intermediate in organic synthesis.

| Property | Data |

| Molecular Formula | C₈H₄Cl₂N₂ |

| Molecular Weight | 199.04 g/mol |

| Appearance | Expected to be a crystalline solid |

| Reactivity Centers | C2-Cl, C7-Cl, and the pyrimidine nitrogen atoms |

The two chlorine atoms on the quinazoline ring have different reactivities. The chlorine atom at the 2-position is part of the pyrimidine ring and is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine atom at the 7-position, which is on the benzene ring. This differential reactivity allows for selective functionalization of the 2-position, which is a common strategy in the synthesis of quinazoline-based drugs.

Role in Medicinal Chemistry and Drug Development

The 2,7-dichloroquinazoline scaffold is a promising starting point for the development of novel therapeutic agents. Its utility stems from its ability to serve as a rigid core to which various functional groups can be attached to interact with biological targets.

As a Pharmacophore

The quinazoline ring system is a well-established pharmacophore that can interact with a variety of biological targets, particularly protein kinases.[2] The nitrogen atoms can act as hydrogen bond acceptors, while the planar aromatic surface can engage in π-π stacking interactions with aromatic amino acid residues in the active site of enzymes. The chlorine atoms can form halogen bonds or occupy hydrophobic pockets, further enhancing binding affinity.

As a Synthetic Intermediate

The primary application of 2,7-dichloroquinazoline in drug development is as a versatile synthetic intermediate. The differential reactivity of the two chlorine atoms allows for a stepwise and controlled introduction of different substituents. For instance, a nucleophile such as an amine can be selectively introduced at the 2-position, followed by a second modification at the 7-position, perhaps via a transition metal-catalyzed cross-coupling reaction. This synthetic flexibility is highly valuable for generating libraries of diverse compounds for structure-activity relationship (SAR) studies.

Caption: Synthetic utility of 2,7-dichloroquinazoline in drug discovery.

Conclusion

While the specific historical discovery of 2,7-dichloroquinazoline is not prominently documented, its significance can be understood through the broader context of quinazoline chemistry. The proposed synthetic pathway, derived from established methods for its isomers, provides a reliable means for its preparation. The chemical properties of 2,7-dichloroquinazoline, particularly the differential reactivity of its chlorine substituents, make it a valuable and versatile intermediate for the synthesis of novel, biologically active compounds. For researchers and professionals in drug development, 2,7-dichloroquinazoline represents a promising scaffold for the exploration of new chemical space and the creation of next-generation therapeutics.

References

-